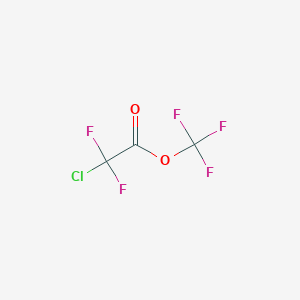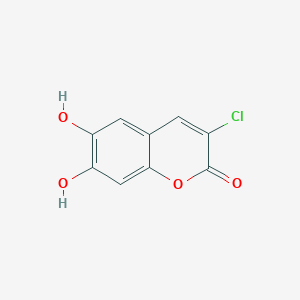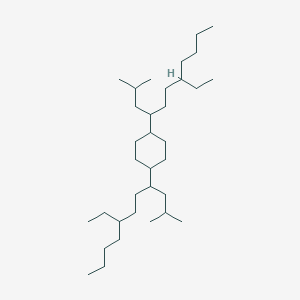
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with two long alkyl chains, each containing ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane with 7-ethyl-2-methylundecane derivatives under controlled conditions. The reaction often requires the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to maximize yield and purity. The process also includes purification steps to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug development.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Ethyl-2-methyl-4-undecanol: A related compound with a similar alkyl chain structure.
Cyclohexane derivatives: Other cyclohexane-based compounds with different substituents.
Uniqueness
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane is unique due to its specific substitution pattern and the presence of long alkyl chains. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
820239-12-1 |
|---|---|
Formule moléculaire |
C34H68 |
Poids moléculaire |
476.9 g/mol |
Nom IUPAC |
1,4-bis(7-ethyl-2-methylundecan-4-yl)cyclohexane |
InChI |
InChI=1S/C34H68/c1-9-13-15-29(11-3)17-19-33(25-27(5)6)31-21-23-32(24-22-31)34(26-28(7)8)20-18-30(12-4)16-14-10-2/h27-34H,9-26H2,1-8H3 |
Clé InChI |
APRITSSOQNKKLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCC(CC(C)C)C1CCC(CC1)C(CCC(CC)CCCC)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
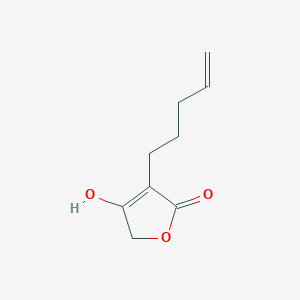
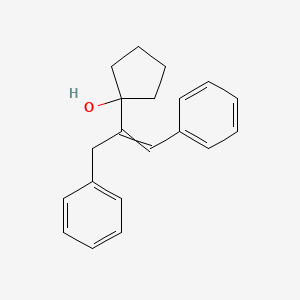
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

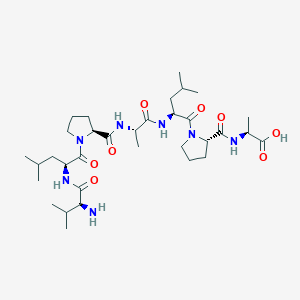
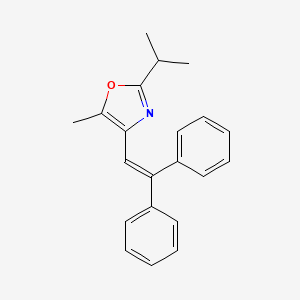
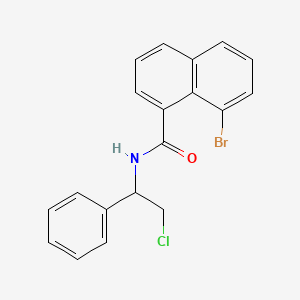
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
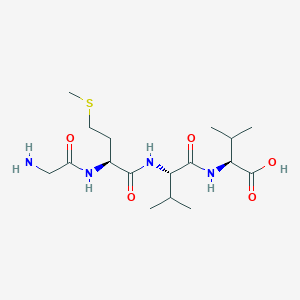
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)
